Stanozolol's well-defined structure and properties make it a suitable candidate for studying metabolism of androgenic/anabolic steroids. In vitro studies using liver and lung tissues from animals have been conducted to understand how the body breaks down Stanozolol. This research helps scientists develop methods for detecting the presence of similar substances in anti-doping tests [].
Stanozolol's anabolic properties have led to research into its effects on muscle wasting conditions. Some studies have explored its use in treating muscle loss associated with HIV/AIDS or following surgery []. However, due to potential side effects, Stanozolol is not a common treatment for these conditions.
Due to its androgenic properties, Stanozolol can be used in research to understand how androgens act in the body. Scientists can study how Stanozolol interacts with androgen receptors in cells, potentially providing insights into diseases affected by androgen activity [].
Stanozolol is a synthetic anabolic-androgenic steroid derived from testosterone, characterized by its unique chemical structure that includes a 17α-methyl group and a pyrazole ring. Its IUPAC name is 17α-methyl-2'-H-androst-2-eno[3,2-c]pyrazol-17β-ol, and its molecular formula is with a molar mass of approximately 328.5 g/mol . Stanozolol is known for its high oral bioavailability due to the presence of the C17α alkyl group, which provides resistance to hepatic metabolism, making it effective when taken orally or via intramuscular injection .
Stanozolol undergoes various metabolic transformations in the body, primarily in the liver. It is metabolized into glucuronide and sulfate conjugates, which are then excreted in urine. The compound's unique structure allows it to avoid significant metabolism by 5α-reductase, thus maintaining its anabolic properties without converting into more potent androgens like dihydrotestosterone . The primary metabolites can be detected in urine for up to ten days following administration .
As an anabolic-androgenic steroid, stanozolol exhibits both anabolic (muscle-building) and androgenic (masculinizing) effects. It acts primarily as an agonist of the androgen receptor, promoting protein synthesis and muscle growth while minimizing androgenic side effects such as hair loss and prostate enlargement . Stanozolol has been shown to have neurotoxic effects in animal models, leading to increased apoptosis in neuronal cells, particularly in the hippocampus . This highlights potential risks associated with its use, especially concerning cognitive functions.
Stanozolol was first synthesized in 1959 by chemist John Ziegler. The synthesis involves the condensation of a 3-keto-aldehyde moiety derived from oxymetholone with hydrazine, resulting in the formation of stanozolol . Various synthetic routes have been documented, reflecting ongoing research into optimizing production methods and enhancing yield while minimizing by-products.
Stanozolol has several therapeutic applications:
Stanozolol interacts with various biological systems due to its androgenic activity. It binds to androgen receptors and can influence other hormonal pathways. Notably, it has low affinity for sex hormone-binding globulin compared to testosterone, which may alter its pharmacokinetics and biological effects . Furthermore, studies have indicated that stanozolol can induce oxidative stress, contributing to cellular damage and apoptosis in certain tissues .
Stanozolol shares structural similarities with several other anabolic-androgenic steroids. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Testosterone | Natural androgen hormone | Precursor to many synthetic steroids |
Nandrolone | 19-nortestosterone derivative | Less androgenic activity compared to testosterone |
Oxymetholone | 17α-methylated derivative | Known for significant muscle-building effects |
Methenolone | 17α-methylated compound | Lower hepatotoxicity than stanozolol |
Uniqueness of Stanozolol: Stanozolol's distinct pyrazole ring structure sets it apart from other anabolic steroids. Its high oral bioavailability and lower propensity for estrogenic side effects make it particularly appealing for athletes seeking performance enhancement without significant weight gain from fluid retention .
Stanozolol exists as a solid crystalline compound at room temperature (20°C) [1] [2]. The compound presents as a white to almost white powder to crystal [1] [3], with coloration ranging from white to light yellow [3] [4]. This appearance is characteristic of the pure substance and may vary slightly depending on the crystallization conditions and purity level.
The compound exhibits a melting point of 242°C [1] [5] [6], indicating substantial thermal stability. The predicted boiling point is 490.8 ± 45.0°C [5] [4], though this represents a calculated value rather than an experimentally determined property. The predicted density is 1.129 ± 0.06 g/cm³ [4], placing it in the typical range for organic steroid compounds.
Property | Value | Reference |
---|---|---|
Physical State at 20°C | Solid | [1] [2] |
Appearance | White to almost white powder to crystal | [1] [3] |
Color | White to light yellow | [3] [4] |
Melting Point | 242°C | [1] [5] [6] |
Boiling Point (predicted) | 490.8 ± 45.0°C | [5] [4] |
Density (predicted) | 1.129 ± 0.06 g/cm³ | [4] |
Stanozolol demonstrates highly selective solubility characteristics that reflect its molecular structure and polarity. The compound is practically insoluble in water [1] [3] [7] [4], consistent with its hydrophobic steroid backbone and minimal polar functional groups.
The solubility profile shows optimal dissolution in dimethylformamide [1] [3] [7] [4], where the compound achieves complete solubility. Ethanol (96 percent) provides slight to sparingly soluble conditions [1] [3] [7] [4], making it useful for analytical applications. Methylene chloride offers very slightly soluble conditions [3] [4], while chloroform provides sparingly soluble conditions [1] [7].
Quantitative solubility data indicates 1 mg/mL solubility in both acetonitrile and methanol [8], providing practical concentrations for analytical work. The compound shows slightly soluble behavior in acetone [1] [4].
Solvent | Solubility | Reference |
---|---|---|
Water | Practically insoluble/Insoluble | [1] [3] [7] [4] |
Dimethylformamide | Soluble | [1] [3] [7] [4] |
Ethanol (96%) | Slightly soluble/Sparingly soluble | [1] [3] [7] [4] |
Methylene chloride | Very slightly soluble | [3] [4] |
Chloroform | Sparingly soluble | [1] [7] |
Acetone | Slightly soluble | [1] [4] |
Acetonitrile | 1 mg/mL | [8] |
Methanol | 1 mg/mL | [8] |
Stanozolol exhibits characteristic ultraviolet absorption with a maximum at 223 nanometers [6]. The compound demonstrates an extinction coefficient of 4740 at the maximum absorption wavelength [6], indicating moderate to strong absorption intensity. This absorption arises from the conjugated pyrazole ring system present in the stanozolol structure, which contains extended π-electron systems capable of electronic transitions in the ultraviolet region.
The ultraviolet absorption characteristics make stanozolol amenable to derivative ultraviolet spectrophotometry [9], where first-derivative and second-derivative techniques can suppress background absorption from pharmaceutical excipients. This property has been exploited for analytical applications in pharmaceutical formulations [9].
Parameter | Value | Reference |
---|---|---|
UV Maximum (λmax) | 223 nm | [6] |
Extinction Coefficient (ε) | 4740 (at 223 nm) | [6] |
Absorption Range | UV region | [6] |
Stanozolol demonstrates comprehensive infrared absorption patterns that reflect its complex molecular structure containing hydroxyl, nitrogen-containing heterocycle, and aliphatic carbon-hydrogen groups [10] [11]. The Fourier Transform Infrared spectrum has been extensively characterized through both experimental measurements and theoretical calculations using density functional theory methods [10] [11].
The hydroxyl stretching vibration appears at 3474 cm⁻¹ [10] [11], representing the tertiary alcohol functionality at the 17β position. The nitrogen-hydrogen stretching occurs at 3320 cm⁻¹ [10] [11], corresponding to the pyrazole ring nitrogen. Carbon-hydrogen stretching vibrations are observed in the range 2996-2869 cm⁻¹ [10] [11], representing both methyl and methylene group vibrations.
The characteristic carbonyl and aromatic region shows the carbon-nitrogen and carbon-carbon double bond stretching at 1525 cm⁻¹ [10] [11]. Methyl and methylene bending vibrations occur at 1471 cm⁻¹ and 1442 cm⁻¹ [10] [11] respectively. The fingerprint region contains numerous diagnostic peaks including pyrazole ring vibrations and carbon-carbon skeletal vibrations [10] [11].
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
3474 | ν(OH) stretching | 0.19 |
3320 | N-H stretching | 0.19 |
2996 | ν(CH) stretching (CH₃) | 0.28 |
2929 | ν(CH) stretching (CH₂) + ν(CH) stretching (CH₃) | 0.60 |
2920 | ν(CH) stretching (CH₂) + ν(CH) stretching (CH₃) | 0.72 |
1525 | ν(C=N) + ν(C=C) stretching | 0.12 |
1471 | δ(HCH) scissoring (CH₂) | 0.24 |
1442 | δ(HCH) scissoring (CH₂)(CH₃) | 0.28 |
1415 | δ(N=NH) + ν(CC) stretching | 0.20 |
1264 | δ(HCH) wagging (CH₂) + δ(COH) bending | 0.06 |
1210 | δ(HCH) twisting/wagging (CH₂) + ν(NN) + ν(CN) stretching | 0.09 |
1081 | ν(CC) stretching + ρ(CH₃) + ρ(CH₂) rocking | 0.54 |
841 | ρ(CH₃) rocking + ν(CC) stretching | 1.00 |
Stanozolol has been extensively studied using nuclear magnetic resonance spectroscopy for both structural characterization and analytical applications [12] [13]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy provides detailed information about the hydrogen environments in the molecule, enabling precise structural identification and quantitative analysis.
The ¹H nuclear magnetic resonance spectrum reveals characteristic patterns for the steroid backbone protons, methyl groups, and the distinctive pyrazole ring protons [12]. Deuterated solvents such as deuterated chloroform and deuterated dimethyl sulfoxide are commonly employed for nuclear magnetic resonance measurements [12] [13].
Quantitative nuclear magnetic resonance methods have been developed for pharmaceutical analysis and purity determination [12] [13]. The technique demonstrates high specificity for stanozolol identification, even in complex mixtures with other anabolic steroids [12]. Advanced nuclear magnetic resonance techniques including two-dimensional nuclear magnetic resonance and carbon-13 nuclear magnetic resonance provide comprehensive structural information [13].
The nuclear magnetic resonance approach offers significant advantages over traditional analytical methods, providing rapid identification, structural confirmation, and quantitative analysis capabilities without requiring extensive sample preparation or derivatization procedures [12] [13].
Stanozolol exhibits distinctive retention behavior that varies significantly depending on the chromatographic system employed. In reversed-phase high-performance liquid chromatography using octadecylsilane columns, the compound demonstrates favorable retention characteristics [9]. Optimal separation is achieved using a mobile phase consisting of methanol-0.05 molar aqueous ammonium dihydrogen phosphate (85:15) [9] with ultraviolet detection at 230 nanometers [9].
The retention time in high-performance liquid chromatography systems provides reliable identification when combined with spectroscopic confirmation [9]. Gradient elution systems offer improved peak shape and resolution [9], making them suitable for routine analytical applications.
In contrast, stanozolol demonstrates poor gas chromatographic behavior [14] [15] [16] [17], which significantly impacts its retention characteristics in gas chromatography systems. This challenging chromatographic behavior necessitates specialized derivatization procedures and optimized analytical conditions for successful gas chromatographic analysis [14] [15].
Liquid chromatography-mass spectrometry systems provide superior retention characteristics compared to gas chromatography [18]. Electrospray ionization coupled with liquid chromatography demonstrates enhanced sensitivity and selectivity [18] compared to atmospheric pressure chemical ionization methods.
The column interaction profile of stanozolol reflects its molecular structure and polarity characteristics. In reversed-phase liquid chromatography, the compound shows strong hydrophobic interactions with octadecylsilane stationary phases [9], resulting in substantial retention under aqueous mobile phase conditions.
Formic acid-containing mobile phases demonstrate superior performance compared to acetic acid-based systems [18], indicating specific interaction mechanisms between the stanozolol molecule and the mobile phase components. The pyrazole ring system likely contributes to unique interaction patterns with both stationary and mobile phases.
In gas chromatography systems, poor column interactions manifest as peak tailing, reduced sensitivity, and thermal degradation [14] [15] [16] [17]. The hydroxyl group and nitrogen-containing heterocycle create challenging interaction patterns that require specialized column technologies and derivatization strategies.
Solid-phase extraction using mixed-mode cation exchange cartridges demonstrates effective retention and recovery [19], indicating favorable interactions with mixed-mode stationary phases. The basic nitrogen in the pyrazole ring contributes to cation exchange interactions, while the hydrophobic steroid backbone provides reversed-phase interactions.
Chromatographic System | Mobile Phase/Conditions | Retention/Detection Notes | Reference |
---|---|---|---|
HPLC (Reversed-phase C18) | Methanol-0.05 M aqueous ammonium dihydrogen phosphate (85:15) | UV detection at 230 nm, flow rate 1.0 mL/min | [9] |
HPLC (Reversed-phase C18) | Gradient elution system | Suitable for routine analysis | [9] |
Gas Chromatography (Capillary) | Helium carrier gas | Poor gas chromatographic behavior | [14] [15] |
LC-MS/MS | Formic acid containing mobile phase | Better results than acetic acid mobile phase | [18] |
LC-MS/MS | Electrospray ionization (ESI) | Superior to APCI for detection | [18] |
Gas Chromatography (General) | Poor chromatographic behavior noted | Difficult detection due to poor behavior | [14] [16] [17] |
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